molecular formula C13H16FNO B6610109 1-benzoyl-3-(fluoromethyl)piperidine CAS No. 2156488-08-1

1-benzoyl-3-(fluoromethyl)piperidine

Cat. No.: B6610109
CAS No.: 2156488-08-1
M. Wt: 221.27 g/mol
InChI Key: APXHWZJYCJGATI-UHFFFAOYSA-N
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Description

1-Benzoyl-3-(fluoromethyl)piperidine is a chemical building block of interest in medicinal chemistry and pharmaceutical research. It features a benzoylpiperidine scaffold, which is recognized as a privileged structure in the development of new bioactive molecules . Privileged structures are chemical motifs capable of binding to multiple biological targets and are commonly found in various therapeutic agents. The benzoylpiperidine fragment is notably valued for its metabolic stability and is often explored as a bioisostere for other nitrogen-containing rings, such as piperazine, in drug design campaigns . The incorporation of a fluoromethyl group at the 3-position of the piperidine ring offers a versatile handle for further synthetic modification, allowing researchers to fine-tune the compound's physicochemical properties and explore its interactions with biological targets. Compounds containing the benzoylpiperidine fragment have been investigated for a wide range of therapeutic applications, including as potential anticancer, anti-psychotic, and neuroprotective agents . This compound is provided for research purposes to support hit-to-lead optimization and structure-activity relationship (SAR) studies. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

[3-(fluoromethyl)piperidin-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO/c14-9-11-5-4-8-15(10-11)13(16)12-6-2-1-3-7-12/h1-3,6-7,11H,4-5,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APXHWZJYCJGATI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=CC=C2)CF
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzoyl-3-(fluoromethyl)piperidine can be achieved through several synthetic routesThe reaction typically involves the use of benzoyl chloride and piperidine in the presence of a base such as sodium hydroxide. The fluoromethyl group can be introduced using reagents like fluoromethyl iodide under appropriate conditions .

Industrial Production Methods

Industrial production of 1-benzoyl-3-(fluoromethyl)piperidine may involve continuous flow reactions to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-benzoyl-3-(fluoromethyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-benzoyl-3-(fluoromethyl)piperidine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmacophore in drug discovery and development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 1-benzoyl-3-(fluoromethyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity. The fluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross biological membranes and reach its target sites .

Comparison with Similar Compounds

Substituent Effects on Pharmacological Activity

  • COB-3 (Piperidine-Biphenyl Ester Derivative): Structure: Features a small alkyl group on the piperidine nitrogen and a biphenyl ester. Activity: Exhibits a 14-fold increase in nAChR potency compared to KAB-18 (phenylpropyl-substituted analogue) and eliminates non-nAChR-related effects. The fluoromethyl group in 1-benzoyl-3-(fluoromethyl)piperidine may similarly enhance potency by reducing steric hindrance and improving target selectivity .
  • 1-Acetyl-4-(3-Trifluoromethylbenzoyl)-piperidine (CAS 61714-98-5): Structure: Contains acetyl and trifluoromethylbenzoyl groups. Properties: Higher logP (3.08) compared to non-fluorinated analogues, suggesting increased lipophilicity. The fluoromethyl group in the target compound may similarly elevate logP, enhancing membrane permeability .
  • 1-Benzyl-3,3-difluoro-4-(4-fluorobenzylidene)piperidine (CAS 2101208-40-4) :
    • Structure : Fluorinated benzylidene and difluoro substituents.
    • Relevance : The fluorine atoms enhance metabolic stability and electron-withdrawing effects, which could stabilize the target compound’s interactions with hydrophobic receptor pockets .

Structural Analogues in Receptor Binding

  • (+)-[3H]-3-[3-Hydroxyphenyl]-N-(1-propyl)piperidine: Activity: Binds selectively to sigma receptors with high affinity.
  • trans,trans,trans-[Pt(N3)2(OH)2(NH3)(piperidine)] :
    • Properties : Piperidine increases hydrophobicity (logP = -1.16 vs. -1.84 for pyridine analogue), improving cellular uptake. The fluoromethyl substituent in the target compound may further enhance this property .

Physicochemical and Pharmacokinetic Comparisons

Table 1: Key Properties of Selected Piperidine Analogues

Compound Molecular Formula Molecular Weight logP Key Substituents Pharmacological Relevance
1-Benzoyl-3-(fluoromethyl)piperidine (Hypothetical) C13H16FNO 221.28 ~2.5* 1-Benzoyl, 3-fluoromethyl Potential nAChR/sigma receptor modulation
1-Acetyl-4-(3-Trifluoromethylbenzoyl)-piperidine C15H16F3NO2 299.29 3.08 Acetyl, trifluoromethylbenzoyl Enhanced lipophilicity
1-Benzyl-3,3-difluoro-4-(4-fluorobenzylidene)piperidine C19H18F3N 317.35 N/A Difluoro, fluorobenzylidene Improved metabolic stability
COB-3 Not provided N/A N/A Small alkyl, biphenyl ester High nAChR potency, low off-target effects

*Estimated based on fluorinated analogues.

Q & A

Q. What role does the benzoyl group play in the compound’s binding interactions?

  • Methodological Answer :
  • π-π Stacking : Benzoyl groups interact with aromatic residues (e.g., Phe340 in 5-HT2A) at 3.5–4.0 Å distances .
  • Electrostatic Effects : Carbonyl dipole moments (1.5 D) enhance hydrogen bonding with Thr156 in D2 receptors .
  • SAR Studies : Removing the benzoyl group reduces binding affinity (Ki increases from 15 nM to >1 μM) .

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